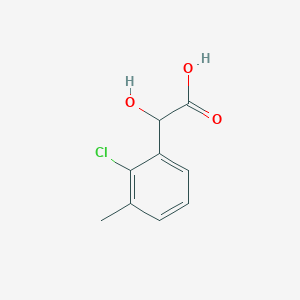
1-Fluoro-2-nitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-nitroethane is an organic compound with the molecular formula C2H4FNO2 It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO2) and a fluorine atom attached to an ethane backbone
Preparation Methods
1-Fluoro-2-nitroethane can be synthesized through several methods. One common approach involves the reaction of ethyl halides with silver nitrite or sodium nitrite. For instance, ethyl bromide can react with sodium nitrite in the presence of a solvent to yield this compound . Another method involves the fluorination of nitroethane using a fluorinating agent such as hydrogen fluoride or a fluorine gas . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-Fluoro-2-nitroethane undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to form nitroethanol or other oxidized derivatives under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, sodium hydroxide, and various oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Fluoro-2-nitroethane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the study of biochemical pathways and the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-fluoro-2-nitroethane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall biological activity . The pathways involved often include redox reactions and nucleophilic substitutions, which are critical in its biochemical interactions.
Comparison with Similar Compounds
1-Fluoro-2-nitroethane can be compared with other nitroalkanes and fluorinated compounds:
Nitroethane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoroethanol: Contains a hydroxyl group instead of a nitro group, leading to different reactivity and applications.
1,1,1-Trifluoro-2-nitroethane: Contains additional fluorine atoms, which can significantly alter its chemical properties and reactivity.
Properties
Molecular Formula |
C2H4FNO2 |
|---|---|
Molecular Weight |
93.06 g/mol |
IUPAC Name |
1-fluoro-2-nitroethane |
InChI |
InChI=1S/C2H4FNO2/c3-1-2-4(5)6/h1-2H2 |
InChI Key |
ABVGGNSBUIXEKU-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



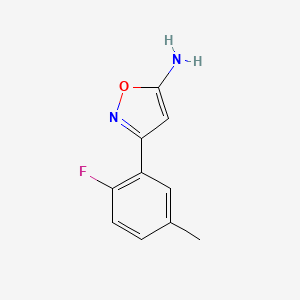


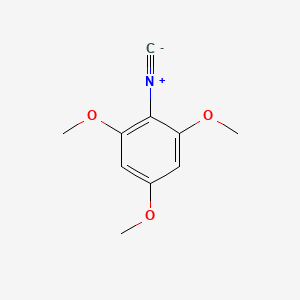
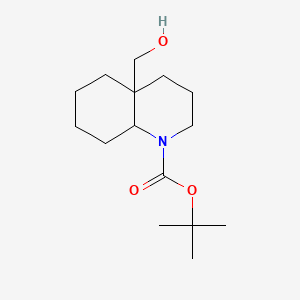
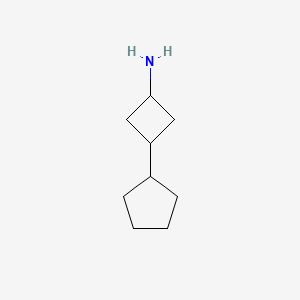
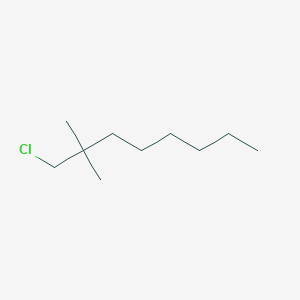
![tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B13570921.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
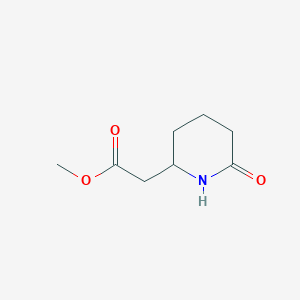

![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
